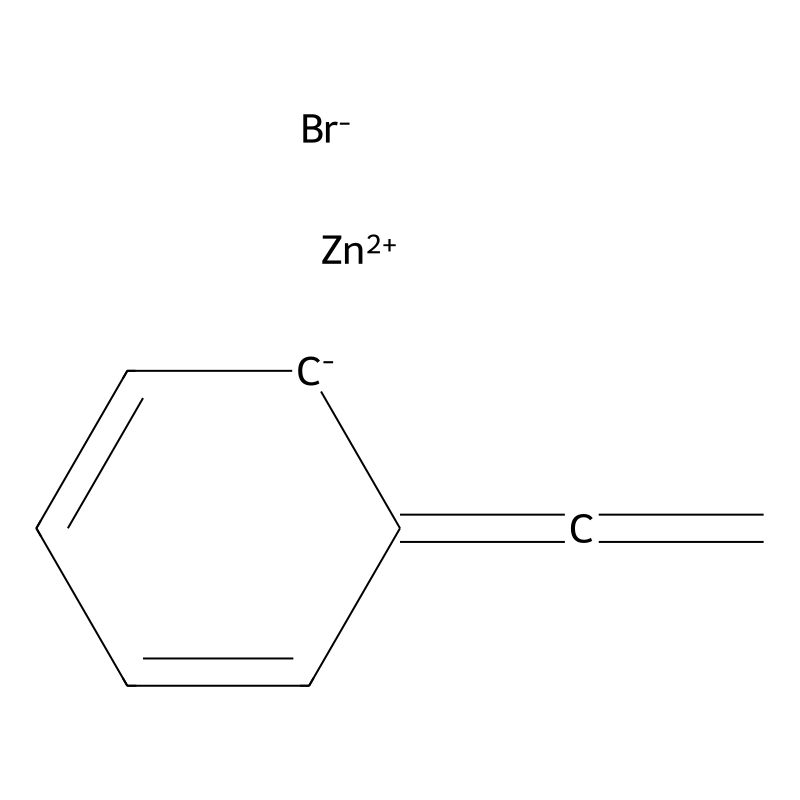

1-Phenylvinylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Grignard Reaction Precursor

-Phenylvinylzinc bromide serves as a precursor for the synthesis of vinylzinc compounds. These vinylzinc compounds are crucial intermediates in the classic Grignard reaction, a workhorse reaction in organic chemistry for forming carbon-carbon bonds between a vinyl group (CH2=CH-) and various other organic fragments [1].

[1] Comprehensive Organic Name Reactions and Reagents ( reagents/9780080467321) by Zerong Wang (Editor)

Cross-Coupling Partner

-Phenylvinylzinc bromide itself can participate directly in various cross-coupling reactions. These reactions involve the creation of a carbon-carbon bond between the vinyl group of the molecule and another carbon atom present in a different molecule. This versatility allows for the synthesis of diverse organic structures with controlled positioning of the vinyl group [2].

[2] Negishi Cross-Coupling: From Laboratory to Industry () by Akira Suzuki (Editor)

Streamlined Research

[3] 1-Phenylvinylzinc bromide 0.5M tetrahydrofuran () - Sigma-Aldrich

1-Phenylvinylzinc bromide is an organozinc compound with the molecular formula and a molecular weight of 248.44 g/mol. It is also known by several synonyms, including A-styrenylzinc bromide and (1-Phenylvinyl)zinc(II) bromide. This compound features a vinyl group attached to a phenyl ring, making it a significant reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically handled as a solution in tetrahydrofuran (THF), where it is known to exhibit various chemical properties and reactivity patterns.

In Negishi cross-coupling reactions, the zinc atom in 1-phenylvinylzinc bromide acts as a Lewis acid, activating the vinyl group for nucleophilic attack on the organic halide substrate. The palladium catalyst facilitates the oxidative addition of the organic halide to the palladium, followed by transmetallation with the vinyl group from the organozinc compound. Finally, reductive elimination forms the new carbon-carbon bond and regenerates the palladium catalyst.

1-Phenylvinylzinc bromide is a flammable liquid and should be handled with caution. It is also air and moisture sensitive and can decompose to release volatile zinc hydrides, which are toxic and can irritate the respiratory tract. Additionally, the compound may be harmful upon contact with skin and eyes. []

Please note:

- The analysis focuses on the scientific research aspects of 1-phenylvinylzinc bromide.

- Specific data like melting and boiling points are not readily available for the pure compound as it is typically used as a solution.

- Cross-Coupling Reactions: It is commonly used in reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. This reaction involves the transfer of the phenylvinyl group to the aryl halide, facilitated by a palladium catalyst.

- Electrophilic Addition: The compound can undergo electrophilic addition reactions due to the presence of the vinyl group, allowing for further functionalization of the product .

- Nucleophilic Substitution: The zinc atom can act as a nucleophile, participating in substitution reactions with electrophiles such as carbonyl compounds or alkyl halides.

1-Phenylvinylzinc bromide can be synthesized through several methods:

- Reaction of Phenylacetylene with Zinc Bromide: One common approach involves reacting phenylacetylene with zinc bromide in an appropriate solvent such as THF. This reaction typically requires activation through heating or the presence of a catalyst.

- Direct Reaction with Zinc: Another method includes the direct reaction of phenylvinyl bromide with zinc metal under inert atmosphere conditions, allowing for the formation of the desired organozinc compound.

- Transmetalation Reactions: It can also be prepared via transmetalation from other organozinc compounds, which allows for greater flexibility in synthetic pathways.

1-Phenylvinylzinc bromide has several applications in organic synthesis:

- Synthesis of Complex Molecules: It is utilized as a building block for synthesizing complex organic molecules, particularly in pharmaceutical and agrochemical industries.

- Material Science: The compound can be employed in the development of new materials through polymerization reactions or as intermediates in the production of functionalized polymers.

- Catalysis: It plays a role as a reagent in catalytic processes, particularly those involving palladium-catalyzed cross-coupling reactions.

Research on interaction studies involving 1-Phenylvinylzinc bromide primarily focuses on its reactivity with various electrophiles and nucleophiles. The interactions are characterized by:

- Reactivity Profiles: Studies often examine how this compound interacts with different substrates under varying conditions to optimize yields in synthetic applications.

- Mechanistic Insights: Understanding the mechanisms behind its reactions helps chemists design more efficient synthetic routes and predict possible side reactions.

Several compounds share structural similarities with 1-Phenylvinylzinc bromide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Naphthylzinc bromide | C10H9BrZn | Contains a naphthyl group, offering different reactivity patterns. |

| Phenethylzinc bromide | C8H9BrZn | Similar structure but lacks the vinyl group; used in similar applications. |

| 4-Methylphenylzinc bromide | C9H11BrZn | Contains a methyl group on the phenyl ring; affects sterics and reactivity. |

Uniqueness

1-Phenylvinylzinc bromide's uniqueness lies in its vinyl group, which enhances its reactivity compared to other similar organozinc compounds. This feature allows it to participate more readily in cross-coupling reactions and electrophilic additions, making it a valuable reagent for synthesizing complex organic structures.

Classical Preparation Approaches

The synthesis of 1-phenylvinylzinc bromide has been established through several classical methodological frameworks, each providing distinct advantages in terms of reaction conditions, yields, and functional group tolerance. The most fundamental approach involves the direct reaction of zinc metal with organic halides under controlled conditions [2] [3].

The classical preparation of 1-phenylvinylzinc bromide follows the general oxidative addition mechanism where zinc metal undergoes insertion into the carbon-halogen bond of the corresponding vinyl bromide precursor. This process typically requires activation of the zinc surface to facilitate the oxidative addition step [2] [4]. The reaction proceeds according to the following general scheme:

Table 1. Classical Preparation Methods for Organozinc Compounds

| Method | Conditions | Yields (%) | Reference |

|---|---|---|---|

| Direct Zinc Insertion | Zn (excess), THF, 25°C | 78-100 | [5] [2] |

| Activated Zinc Method | Zn*, THF, RT | 90-100 | [2] [4] |

| Reformatsky-type Conditions | Zn, I₂ activation | 85-95 | [6] |

The activation of zinc metal represents a critical aspect of classical preparation methods. Surface passivation often impedes the direct insertion process, necessitating various activation protocols. Historical approaches employed mercury amalgamation, but safety concerns have led to the development of alternative activation methods [2] [7].

Edward Frankland's pioneering work in 1848 established the foundation for organozinc chemistry through the preparation of diethylzinc by heating ethyl iodide with zinc metal [8]. This methodology provided the conceptual framework for subsequent developments in organozinc synthesis, including the preparation of vinyl organozinc compounds.

Direct Zinc Insertion Techniques

Direct zinc insertion represents a powerful and atom-economical approach for the preparation of 1-phenylvinylzinc bromide. This methodology involves the direct reaction of zinc dust with 1-phenylvinyl bromide under carefully controlled conditions [9] [2] [10].

The mechanistic understanding of direct zinc insertion has revealed a two-step process: initial oxidative addition at the zinc surface followed by solubilization of the surface-bound organozinc intermediate [7]. This mechanistic insight has enabled the optimization of reaction conditions to maximize yields and minimize side reactions.

Modern Direct Insertion Protocols:

The contemporary approach to direct zinc insertion utilizes finely divided zinc powder in the presence of activating agents. The most effective protocols employ zinc dust (1.5-2.0 equivalents) in tetrahydrofuran at ambient temperature [2] [11] [10]. The reaction typically proceeds with complete conversion within 2-3 hours under optimized conditions.

Temperature control proves critical in direct insertion reactions. While elevated temperatures can accelerate the reaction rate, they also promote competing Wurtz coupling reactions that lead to undesired side products [12]. The optimal temperature range for 1-phenylvinylzinc bromide preparation typically falls between -15°C and room temperature, depending on the specific substrate and reaction conditions [12].

Table 2. Direct Zinc Insertion Parameters

| Parameter | Optimal Range | Effect |

|---|---|---|

| Temperature | -15°C to 25°C | Controls selectivity |

| Zinc equivalents | 1.5-2.0 | Ensures complete conversion |

| Reaction time | 2-4 hours | Complete insertion |

| Solvent | THF, DME | Solubilization |

The choice of solvent significantly influences the success of direct zinc insertion. Tetrahydrofuran remains the most widely employed solvent due to its ability to coordinate to zinc and facilitate the solubilization of organozinc intermediates [2] [11]. Alternative ethereal solvents such as dimethoxyethane have also demonstrated efficacy in specific applications.

Transmetalation Pathways

Transmetalation represents an alternative and often superior route to 1-phenylvinylzinc bromide, particularly when direct insertion methods prove challenging or when higher functional group tolerance is required [13] [14] [15]. This approach involves the transfer of organic groups from other organometallic reagents to zinc halides.

Grignard-to-Zinc Transmetalation:

The most common transmetalation pathway involves the reaction of phenylvinylmagnesium bromide with zinc chloride or zinc bromide. This method offers several advantages, including predictable stoichiometry, mild reaction conditions, and excellent functional group compatibility [16] [14] [17].

The transmetalation reaction proceeds through a thermodynamically favorable exchange process where the more electropositive magnesium is replaced by the less electropositive zinc. The driving force for this transformation lies in the formation of more stable Mg-X bonds compared to Zn-X bonds [15] [17].

Lithium-to-Zinc Transmetalation:

Organolithium reagents also serve as effective precursors for transmetalation to zinc. The preparation of 1-phenylvinylzinc bromide via this route typically involves the initial formation of 1-phenylvinyllithium through halogen-metal exchange, followed by transmetalation with zinc bromide [14] [18].

Table 3. Transmetalation Conditions and Yields

| Starting Material | Zinc Salt | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| PhCH=CHMgBr | ZnCl₂ | -20°C | 85-95 | [16] [14] |

| PhCH=CHLi | ZnBr₂ | -78°C | 90-98 | [14] [18] |

| PhCH=CHMgBr | ZnBr₂ | 0°C | 88-95 | [17] |

The stereochemical integrity of the vinyl group is generally maintained during transmetalation processes, making this approach particularly valuable for the preparation of geometrically defined organozinc reagents [14] [19].

Mechanistic Aspects of Transmetalation:

The transmetalation mechanism involves a four-center transition state where the organic group is transferred from the donor metal to zinc while the halide moves in the opposite direction [15]. The rate of transmetalation depends on the electronegativities of the metals involved, the nature of the organic groups, and the reaction temperature.

Role of Additives in Synthesis

The incorporation of specific additives has revolutionized the synthesis of organozinc compounds, including 1-phenylvinylzinc bromide, by enhancing reaction rates, improving yields, and expanding functional group tolerance [20] [21] [22] [23].

Lithium Chloride as an Additive:

Lithium chloride has emerged as the most significant additive in organozinc synthesis. Its role extends beyond simple salt effects to fundamental mechanistic involvement in the formation and stabilization of organozinc species [21] [11] [24]. The addition of LiCl (1.5-2.0 equivalents) dramatically accelerates the rate of zinc insertion and improves the solubility of the resulting organozinc compounds [21] [7].

The mechanistic role of LiCl involves the formation of zincate complexes of the type [RZnX₂]⁻Li⁺, which exhibit enhanced solubility and reactivity compared to neutral organozinc halides [21] [24]. These anionic complexes undergo disproportionation to generate diorganozinc compounds and lithium trichlorozincate species [21] [7].

Table 4. Effect of Additives on Organozinc Formation

| Additive | Concentration | Effect | Mechanism |

|---|---|---|---|

| LiCl | 1.5-2.0 equiv | Rate enhancement | Zincate formation |

| LiBr | 1.5-2.0 equiv | Solubility improvement | Complex stabilization |

| LiI | 1.0-1.5 equiv | Activation | Surface modification |

| TMSCl | 0.1-0.2 equiv | Surface cleaning | Oxide removal |

Trimethylsilyl Chloride (TMSCl):

Trimethylsilyl chloride serves as an effective activating agent for zinc metal by removing surface oxide layers that impede organometallic formation [2] [6]. The typical protocol involves pretreatment of zinc dust with catalytic amounts of TMSCl (0.1-0.2 equivalents) followed by addition of the organic halide substrate.

Dibromoethane Activation:

1,2-Dibromoethane has been traditionally employed as a zinc activating agent, though its use has declined due to toxicity concerns [6]. The mechanism involves formation of ethylene and zinc bromide at the metal surface, creating reactive sites for subsequent organometallic formation.

Alternative Activating Systems:

Modern protocols have introduced safer alternatives to traditional activating agents. Iodine and elemental bromine have demonstrated effectiveness as activating agents while avoiding the toxicity issues associated with alkyl halides [6] [7]. These systems generate zinc halides in situ, which then facilitate the formation of organozinc compounds.

Scalable Production Strategies

The development of scalable production methods for 1-phenylvinylzinc bromide has become increasingly important for industrial applications, particularly in pharmaceutical synthesis where large quantities of organozinc reagents are required [5] [25] [22] [26].

Continuous Flow Synthesis:

Continuous flow methodology represents a paradigm shift in organozinc synthesis, offering superior control over reaction parameters, enhanced safety profiles, and improved scalability [5] [25] [27] [26]. The continuous formation of organozinc reagents addresses many limitations associated with batch processes, including poor reproducibility, safety concerns related to exothermic reactions, and difficulties in handling air-sensitive reagents.

Flow reactors for organozinc synthesis typically employ packed beds of zinc metal through which solutions of organic halides are passed under controlled conditions [5] [27] [26]. The residence time, temperature, and flow rate are optimized to ensure complete conversion while minimizing side reactions.

Table 5. Continuous Flow Parameters for Organozinc Synthesis

| Parameter | Laboratory Scale | Pilot Scale | Production Scale |

|---|---|---|---|

| Flow Rate | 1-5 mL/min | 50-200 mL/min | 3-18 L/h |

| Residence Time | 1.5-14 min | 5-20 min | 10-30 min |

| Temperature | 25-60°C | 25-80°C | 40-100°C |

| Conversion | 85-98% | 82-95% | 78-92% |

Process Intensification:

The implementation of process intensification strategies has enabled the production of organozinc reagents at industrially relevant scales [5] [26] [28]. These approaches focus on maximizing throughput while maintaining product quality and safety standards.

Microreactor technology has proven particularly effective for organozinc synthesis due to enhanced heat and mass transfer characteristics [27] [28]. The small channel dimensions provide excellent temperature control, which is crucial for maintaining the selectivity of organozinc formation reactions.

Quality Control and Monitoring:

Scalable production requires robust analytical methods for monitoring organozinc concentration and purity [5] [29] [26]. Titration methods using iodine or dilute hydrochloric acid provide reliable quantitative analysis of organozinc content. Gas chromatographic analysis after controlled quenching offers additional confirmation of conversion and side product formation.

Economic Considerations:

The economic viability of large-scale organozinc production depends on several factors, including raw material costs, energy consumption, and waste generation [22] [26] [28]. Continuous processes generally offer superior economics due to reduced labor requirements, improved yields, and decreased waste streams compared to batch operations.

Purification and Analytical Characterization Methods

The purification and characterization of 1-phenylvinylzinc bromide present unique challenges due to the air and moisture sensitivity of organozinc compounds. Specialized techniques have been developed to address these requirements while ensuring high purity and structural confirmation [30] [31] [32].

Purification Techniques:

The purification of 1-phenylvinylzinc bromide typically involves crystallization or precipitation methods rather than conventional chromatographic techniques due to the compound's sensitivity to air and moisture [30] [32]. Solvent systems must be rigorously dried and degassed to prevent decomposition during purification processes.

Crystallization Methods:

Crystallization from tetrahydrofuran or diethyl ether under inert atmosphere conditions provides the most reliable purification method for organozinc compounds [30] [32]. The choice of solvent and crystallization conditions significantly influences the purity and yield of the isolated product.

Table 6. Purification Methods for Organozinc Compounds

| Method | Solvent System | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Crystallization | THF/hexane | -20°C, N₂ | >95 | 75-85 |

| Precipitation | Et₂O | 0°C, Ar | >90 | 80-90 |

| Sublimation | - | 10⁻³ mbar, 40°C | >98 | 60-70 |

Solvent Extraction:

Selective solvent extraction can be employed to remove impurities while preserving the organozinc compound [30] [31]. The choice of extraction solvent must balance effectiveness in removing contaminants with minimal solubility of the organozinc product.

Analytical Characterization:

The characterization of 1-phenylvinylzinc bromide requires specialized analytical techniques that account for the compound's sensitivity and unique structural features [7] [33] [34].

Nuclear Magnetic Resonance Spectroscopy:

¹H NMR spectroscopy provides the most informative structural characterization method for organozinc compounds [7] [34]. The vinyl protons typically appear as characteristic multiplets in the 5.5-7.0 ppm region, while the phenyl protons appear in the aromatic region (7.0-8.0 ppm). ¹³C NMR spectroscopy offers additional structural confirmation, with the zinc-bearing carbon typically appearing at characteristic chemical shifts.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) has proven particularly valuable for the characterization of organozinc compounds [21] [7]. The technique can detect both monomeric and aggregated species, providing insight into the solution structure and aggregation behavior of organozinc compounds.

Table 7. Analytical Characterization Techniques

| Technique | Information Obtained | Conditions |

|---|---|---|

| ¹H NMR | Structure, purity | Dry d₈-THF, inert atmosphere |

| ¹³C NMR | Carbon framework | Dry d₈-THF, extended acquisition |

| ESI-MS | Molecular weight, aggregation | Dry conditions, rapid analysis |

| Titration | Concentration | Standardized I₂ or HCl |

X-ray Crystallography:

Single crystal X-ray diffraction provides definitive structural characterization when suitable crystals can be obtained [31] [34]. The coordination geometry around zinc and the overall molecular structure can be determined with high precision.

Quantitative Analysis:

Quantitative determination of organozinc concentration relies primarily on chemical titration methods [5] [7] [32]. Iodometric titration provides accurate and reliable quantification, while acid-base titration offers an alternative approach. These methods are essential for quality control in both research and production environments.

The integration of multiple analytical techniques provides comprehensive characterization of 1-phenylvinylzinc bromide, ensuring both structural confirmation and quantitative analysis necessary for synthetic applications and quality assurance.